molecular formula C14H13N3 B12897901 5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine CAS No. 61736-27-4

5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine

Cat. No.: B12897901
CAS No.: 61736-27-4
M. Wt: 223.27 g/mol
InChI Key: JRZUVXPQLYLOQX-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazopyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of an imidazo ring fused to a pyrimidine ring, with methyl groups at positions 5 and 7 and a phenyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including altered cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

CAS No.

61736-27-4

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

5,7-dimethyl-2-phenylimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C14H13N3/c1-10-8-14-16-13(9-17(14)11(2)15-10)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

JRZUVXPQLYLOQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C(=N1)C)C3=CC=CC=C3

Origin of Product

United States

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